Picolinic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

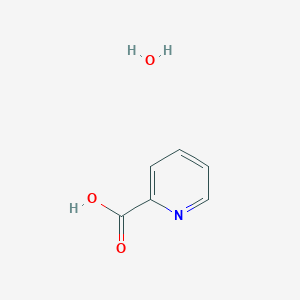

Picolinic acid hydrate is an organic compound with the chemical formula C6H5NO2·H2O. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position. This compound is known for its role as a bidentate chelating agent, forming complexes with various metal ions. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, picolinic acid is produced through the oxidation of 2-methylpyridine using various oxidizing agents. The process involves multiple steps, including purification and crystallization, to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

Picolinic acid undergoes several types of chemical reactions, including:

Oxidation: Picolinic acid can be further oxidized to form various derivatives.

Reduction: Reduction reactions can convert picolinic acid to its corresponding alcohol.

Substitution: Picolinic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include derivatives of picolinic acid with different functional groups, such as alcohols, esters, and amides.

Scientific Research Applications

Picolinic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

Picolinic acid exerts its effects by binding to metal ions, forming stable complexes. This chelation process is crucial for its role in biological systems, where it assists in the absorption and transport of metal ions such as zinc, chromium, and iron . In medicinal applications, picolinic acid has been shown to interact with zinc finger proteins, altering their structure and function .

Comparison with Similar Compounds

Picolinic acid is similar to other pyridine carboxylic acids, such as:

Nicotinic acid (Niacin): Has the carboxyl group at the 3-position.

Isonicotinic acid: Has the carboxyl group at the 4-position.

Uniqueness

Picolinic acid’s unique position of the carboxyl group at the 2-position allows it to form bidentate chelates with metal ions, which is not as effectively achieved by its isomers .

Similar Compounds

- Nicotinic acid (Niacin)

- Isonicotinic acid

- Dipicolinic acid

Biological Activity

Picolinic acid hydrate, a derivative of picolinic acid, is an organic compound with significant biological activity. It is primarily known for its role as a metabolite of tryptophan, influencing various physiological processes. This article delves into the biological activities associated with this compound, supported by recent research findings and data tables.

Picolinic acid (2-pyridinecarboxylic acid) is produced through the catabolism of tryptophan via the kynurenine pathway. It serves as a chelating agent for essential metals like zinc and iron, which are crucial for various biological functions . The synthesis of picolinic acid typically involves the oxidation of 2-methylpyridine or the ammoxidation of 2-picoline followed by hydrolysis .

Neuroprotective Effects

Picolinic acid has been shown to possess neuroprotective properties. It is involved in modulating neurotransmitter systems and has been linked to the protection of neurons against oxidative stress. Research indicates that it can enhance the expression of neurotrophic factors, which are vital for neuronal survival and growth .

Immunological Functions

The compound exhibits significant immunomodulatory effects. Studies have demonstrated that picolinic acid can enhance the production of cytokines such as interferon-gamma (IFN-γ) and promote the expression of various immune response genes . This suggests its potential role in boosting immune responses against infections.

Antiviral Activity

Recent studies highlight picolinic acid's broad-spectrum antiviral activity. It has been shown to inhibit the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus, by compromising viral membrane integrity and inhibiting virus-cell fusion . In preclinical models, it demonstrated efficacy in protecting against viral infections without significant toxicity at certain doses .

Toxicity and Safety Profile

While picolinic acid has beneficial effects at low concentrations, it can be toxic at higher doses. Research indicates that excessive intake can lead to adverse effects, including lethality in animal models when administered at concentrations exceeding 0.5% in diets . Conversely, lower concentrations have been shown to support metabolic processes without detrimental effects on growth or health .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Neuroprotective Study : A study focusing on the neuroprotective effects of picolinic acid demonstrated that it significantly increased neuronal survival rates in models of oxidative stress-induced injury. This was attributed to its ability to upregulate neurotrophic factors.

- Antiviral Efficacy : In a preclinical study involving BALB/c mice infected with influenza A virus, prophylactic treatment with picolinic acid resulted in 100% survival rates compared to control groups that exhibited significant weight loss and mortality .

- Immunological Response : Research involving human immune cells showed that picolinic acid enhanced the production of key cytokines involved in immune responses, suggesting its potential use as an immunotherapeutic agent .

Properties

CAS No. |

354527-55-2 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

pyridine-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C6H5NO2.H2O/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H2 |

InChI Key |

AGWSKXUJTPAZHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.